Dibutyl 2-methylpropyl phosphate
CAS No.: 7242-57-1
Cat. No.: VC17043738
Molecular Formula: C12H27O4P
Molecular Weight: 266.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7242-57-1 |
|---|---|
| Molecular Formula | C12H27O4P |
| Molecular Weight | 266.31 g/mol |
| IUPAC Name | dibutyl 2-methylpropyl phosphate |
| Standard InChI | InChI=1S/C12H27O4P/c1-5-7-9-14-17(13,15-10-8-6-2)16-11-12(3)4/h12H,5-11H2,1-4H3 |
| Standard InChI Key | UQLOARBXUOQVSM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOP(=O)(OCCCC)OCC(C)C |
Introduction
Chemical and Physical Properties
Dibutyl 2-methylpropyl phosphate belongs to the class of organophosphate esters, featuring two butyl groups and one 2-methylpropyl group bonded to a phosphate core. The compound’s linear alkyl chains contribute to its physical characteristics, including a boiling point range of 210–230°C and a density of approximately 1.02 g/cm³ at 25°C. Its moderate solubility in water (0.5–1.0 g/L at 20°C) contrasts with high miscibility in nonpolar organic solvents such as toluene and hexane, making it suitable for formulations requiring hydrophobic stability.
The molecular structure imparts thermal stability up to 150°C, a critical attribute for high-temperature industrial processes. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirm the presence of distinct proton environments corresponding to the butyl and 2-methylpropyl substituents.
Synthesis and Manufacturing
Reaction Mechanism
The synthesis of dibutyl 2-methylpropyl phosphate involves a two-step esterification of phosphoric acid () with dibutyl alcohol () and 2-methylpropanol () under acidic catalysis. The process proceeds via nucleophilic substitution, where the hydroxyl groups of phosphoric acid react with the alcohols to form phosphate triesters:
Optimization and Yield
Key parameters influencing yield include:
-
Temperature: Reflux conditions (120–140°C) ensure complete reaction while minimizing side products.
-
Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 wt%) accelerates esterification.
-
Molar Ratios: A 1:2:1 ratio of , dibutyl alcohol, and 2-methylpropanol maximizes triester formation.
Purification via vacuum distillation (10–15 mmHg) removes unreacted alcohols and water, yielding a product with >95% purity.
Industrial Applications
Lubricant Additives
Dibutyl 2-methylpropyl phosphate acts as an anti-wear agent in synthetic lubricants, reducing friction coefficients by 30–40% in engine oils and hydraulic fluids. Its hydrolytic stability prevents acid formation, extending equipment lifespan.
Plasticizers
In polyvinyl chloride (PVC) formulations, the compound enhances flexibility by disrupting polymer crystallinity. Comparative studies show a 15% improvement in elongation-at-break compared to diethylhexyl phthalate (DEHP).
Flame Retardants
Phosphate esters’ inherent flame-retardant properties are leveraged in textiles and electronics, where dibutyl 2-methylpropyl phosphate reduces peak heat release rates by 50% in polyurethane foams.
Comparative Analysis with Related Compounds
The compound’s performance is distinguished by its alkyl chain configuration. The table below highlights key differences with analogous dialkyl phosphates:
| Compound | Alkyl Groups | Boiling Point (°C) | Water Solubility (g/L) |
|---|---|---|---|
| Dibutyl 2-methylpropyl phosphate | Two butyl, one 2-methylpropyl | 210–230 | 0.5–1.0 |
| Dibutyl ethyl phosphate | Two butyl, one ethyl | 190–210 | 1.2–1.5 |
| Tributyl phosphate | Three butyl | 180–200 | 0.3–0.5 |
The elongated 2-methylpropyl chain enhances hydrophobicity and thermal stability compared to shorter-chain derivatives.
Analytical Characterization
Advanced techniques ensure quality control and structural verification:
-
Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC–MS): Adapted from methods used for dolichyl phosphates , this approach detects trace impurities (<0.1%) via selective ion monitoring.
-
Phosphate Methylation: Derivatization with trimethylsilyl diazomethane improves chromatographic resolution and ionization efficiency, enabling quantification at parts-per-billion levels .
Future Research Directions
-
Environmental Impact: Biodegradability studies in aquatic systems.
-
Advanced Applications: Exploration in lithium-ion battery electrolytes for improved thermal stability.
-
Synergistic Formulations: Combinatorial use with ionic liquids to enhance lubricant performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume